Ioprocemic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iopromide acid is a non-ionic X-ray contrast agent that is widely used in medical imaging. It is a water-soluble, low-osmolar, and non-ionic iodine-containing compound that is used to enhance the visibility of blood vessels and organs during radiographic procedures. Iopromide acid is a relatively new contrast agent that has been found to have several advantages over other contrast agents.

Mecanismo De Acción

Iopromide acid works by absorbing X-rays and increasing the contrast between different tissues in the body. It is a non-ionic contrast agent, which means that it does not dissociate into ions when injected into the body. This property reduces the risk of adverse reactions such as allergic reactions and nephrotoxicity.

Biochemical and Physiological Effects:

Iopromide acid has been shown to have minimal effects on biochemical and physiological parameters. It does not affect renal function, hepatic function, or blood parameters. However, in rare cases, it may cause adverse reactions such as allergic reactions, nephrotoxicity, and neurotoxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Iopromide acid has several advantages over other contrast agents. It is a low-osmolar contrast agent, which means that it has a lower risk of adverse reactions such as nephrotoxicity and allergic reactions. It is also a non-ionic contrast agent, which reduces the risk of dissociation into ions and subsequent adverse reactions. However, iopromide acid has some limitations for lab experiments. It is not suitable for use in animal studies due to its toxicity to animals. It is also not suitable for use in cell culture studies due to its low solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for the research and development of iopromide acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the development of new formulations that are more suitable for use in animal studies and cell culture studies. Additionally, there is a need for more research on the long-term effects of iopromide acid on human health. Finally, there is a need for more research on the use of iopromide acid in combination with other imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).

Métodos De Síntesis

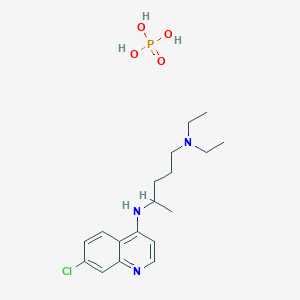

Iopromide acid is synthesized by reacting 5-amino-2,4,6-triiodoisophthalic acid with N,N-dimethyl-N'-2-hydroxypropyl-1,3-propanediamine in the presence of acetic anhydride. The reaction yields iopromide acid and acetic acid. The product is then purified by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

Iopromide acid is widely used in medical imaging for the diagnosis of various diseases. It is used in computed tomography (CT) scans, angiography, and other radiographic procedures. Iopromide acid is also used in research to study the structure and function of various organs and tissues.

Propiedades

Número CAS |

1456-52-6 |

|---|---|

Nombre del producto |

Ioprocemic acid |

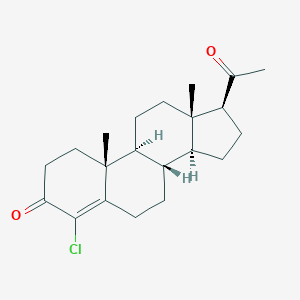

Fórmula molecular |

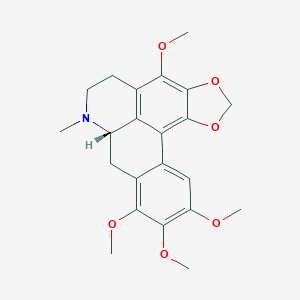

C13H14I3NO3 |

Peso molecular |

612.97 g/mol |

Nombre IUPAC |

3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |

InChI |

InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20) |

Clave InChI |

LLLMGEDYKIIGPY-UHFFFAOYSA-N |

SMILES |

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |

SMILES canónico |

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |

Otros números CAS |

1456-52-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)